N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is a solid substance that is typically stored at room temperature in a dry and cool environment
Mechanism of Action
Target of Action
N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride primarily targets DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
The compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This interaction results in the prevention of DNA replication, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacteria .
Pharmacokinetics
It is known that similar compounds can cross biological membranes due to their lipid-soluble nature This suggests that this compound may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By preventing DNA replication through the inhibition of DNA gyrase, the compound effectively kills bacteria . This makes it a potential candidate for the treatment of bacterial infections .
Preparation Methods
The synthesis of N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of 2-methoxyaniline with piperidine-4-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an organic solvent. The final product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Comparison with Similar Compounds
N-(2-methoxyphenyl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride: This compound has a similar structure but with a methoxy group at the 4-position instead of the 2-position.
N-(2,6-dimethylphenyl)piperidine-4-carboxamide: This compound has two methyl groups at the 2 and 6 positions instead of a methoxy group.
These comparisons highlight the unique structural features and potential differences in biological activity of this compound.
Properties
IUPAC Name |
N-(2-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMRKAJOKWOYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655370 | |
Record name | N-(2-Methoxyphenyl)piperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019851-99-0, 937688-17-0 | |
Record name | 4-Piperidinecarboxamide, N-(2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxyphenyl)piperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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